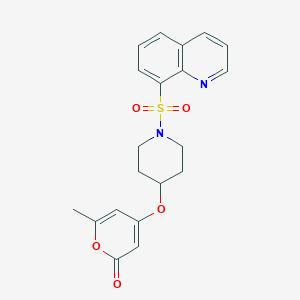

6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a complex organic compound that features a pyranone core structure substituted with a quinolinylsulfonyl piperidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the quinolin-8-ylsulfonyl piperidine intermediate, which is then coupled with a pyranone derivative under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the desired quality and consistency .

Analyse Chemischer Reaktionen

Core Pyran-2-One Reactivity

The 2H-pyran-2-one ring undergoes characteristic nucleophilic and electrophilic reactions:

Example:

Reaction with hydrazine forms 5-hydrazono intermediates, which cyclize into pyridine derivatives (e.g., Scheme 1 in ). The electron-withdrawing sulfonyl group enhances electrophilicity at the pyranone carbonyl.

Piperidine-Sulfonyl Group Reactivity

The quinolin-8-ylsulfonyl-piperidine substituent participates in:

Example:

Under basic conditions, the sulfonamide group undergoes substitution with alkyl halides to form N-alkyl-piperidine derivatives, as seen in related sulfonamide chemistry .

Quinoline Moiety Reactivity

The quinoline ring enables:

Example:

Nitration occurs preferentially at the C-5 position due to electron-donating effects from the sulfonyl-piperidine group .

Thermodynamic and Kinetic Considerations

-

Ring Strain : The pyran-2-one’s ring strain (bond angles ~120°) facilitates ring-opening reactions .

-

Steric Effects : Bulky quinolin-8-ylsulfonyl groups hinder nucleophilic attack at C-6 of pyranone .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .

Unresolved Challenges

-

Regioselectivity : Competing reactivity at pyranone (C-2/C-6) vs. quinoline (C-5/C-7) requires tailored directing groups.

-

Stability : Hydrolytic degradation of the sulfonamide linkage under prolonged acidic conditions.

Wissenschaftliche Forschungsanwendungen

6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The quinolinylsulfonyl moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other quinolinylsulfonyl derivatives and pyranone-based molecules. Examples include:

- 4-hydroxy-2-quinolones

- Pyrano[3,2-c]quinolinones

- Quinolin-2,4-diones

Uniqueness

What sets 6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both quinolinylsulfonyl and piperidinyl groups in the same molecule allows for versatile interactions with various biological targets, making it a valuable compound for research and development.

Biologische Aktivität

6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one, with the CAS number 1795301-73-3, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C20H20N2O5S with a molecular weight of 400.4 g/mol. The structure includes a pyranone ring, a quinoline sulfonamide moiety, and a piperidine group, contributing to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties. For instance, in vitro evaluations revealed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The compound's effectiveness was attributed to its ability to inhibit biofilm formation and its bactericidal activity .

Anticancer Properties

The compound has shown promise in anticancer research. In cell line studies, it demonstrated significant cytotoxicity against various cancer types. For example, compounds similar in structure were noted for their ability to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins . The structure-activity relationship (SAR) studies indicated that specific substitutions on the quinoline ring enhance anticancer efficacy.

Enzyme Inhibition

Enzymatic assays have revealed that this compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The sulfonamide group enhances binding affinity to target enzymes.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating key proteins involved in cell survival.

- Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits biofilm formation.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity against clinical isolates and found that derivatives exhibited significant antibacterial effects, supporting their use as potential therapeutic agents .

- Anticancer Activity Assessment : In vitro tests on various cancer cell lines showed that compounds with similar structures effectively reduced cell viability and induced apoptosis, suggesting their potential as anticancer drugs .

- Neuroprotective Effects : Research indicated that the compound could improve cognitive function in animal models by inhibiting AChE, thus providing a basis for further exploration in neurodegenerative disease treatment .

Eigenschaften

IUPAC Name |

6-methyl-4-(1-quinolin-8-ylsulfonylpiperidin-4-yl)oxypyran-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c1-14-12-17(13-19(23)26-14)27-16-7-10-22(11-8-16)28(24,25)18-6-2-4-15-5-3-9-21-20(15)18/h2-6,9,12-13,16H,7-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBXXYQHLUXJJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.